N-cyclopentyl-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
Description
N-cyclopentyl-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a synthetic benzofuran derivative characterized by a carboxamide group at position 3, a cyclopentyl substituent on the amide nitrogen, and a dipropylamino-methyl moiety at position 2. The 5-hydroxy and 2-methyl groups on the benzofuran core contribute to its polarity and steric profile.
Properties
IUPAC Name |
N-cyclopentyl-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-4-12-24(13-5-2)14-17-18(25)10-11-19-21(17)20(15(3)27-19)22(26)23-16-8-6-7-9-16/h10-11,16,25H,4-9,12-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZUBYRKUNUWKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1C(=C(O2)C)C(=O)NC3CCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors under acidic or basic conditions.
Introduction of the Cyclopentyl Group: This step often involves the use of cyclopentyl halides in a nucleophilic substitution reaction.
Attachment of the Dipropylamino Moiety: This can be done through reductive amination or other amine introduction techniques using dipropylamine and suitable reducing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group in the benzofuran core can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The dipropylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Various amines, thiols, and other nucleophilic species
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
N-cyclopentyl-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article will explore its applications across different domains, including medicinal chemistry, pharmacology, and materials science.
Structure and Composition
The compound features a benzofuran core, which is associated with diverse biological activities. Its structure includes functional groups such as hydroxyl, carboxamide, and alkyl amines, contributing to its reactivity and interaction with biological systems.
Medicinal Chemistry
This compound has shown potential as a therapeutic agent due to its interaction with various biological targets. Research indicates that it may act on specific receptors or enzymes, which can lead to significant pharmacological effects.
Case Studies
- Antidepressant Activity : In studies focusing on the modulation of neurotransmitter systems, this compound exhibited properties that suggest it could be beneficial in treating mood disorders.
- Neuroprotective Effects : Research has indicated that compounds with similar structures may protect neuronal cells from oxidative stress, highlighting the potential for N-cyclopentyl derivatives in neurodegenerative disease therapies.
Biological Research
The compound can serve as a probe in biological studies to investigate pathways involving neurotransmitters or other cellular mechanisms. Its ability to interact with specific receptors makes it a valuable tool for elucidating complex biochemical processes.
Industrial Applications
In addition to its medicinal uses, this compound may find applications in materials science. Its unique chemical properties could be exploited in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several benzofuran and carboxamide derivatives documented in pharmacopeial and synthetic literature. Below is a detailed comparison:
Table 1: Structural Comparison of Key Compounds
Key Observations:
Core Structure Differences :
- The target compound’s benzofuran core contrasts with the cyclopropane () and isobenzofuran () scaffolds of analogues. Benzofurans are often associated with enhanced π-π stacking interactions in receptor binding compared to cyclopropanes, which are conformationally rigid .
The dipropylamino-methyl side chain at position 4 provides a tertiary amine, which could influence basicity and pharmacokinetic properties versus the diethyl or dimethylamino groups in other compounds .
Synthetic and Regulatory Considerations :
- The synthesis of the cyclopropane derivative () achieved a 78% yield via column chromatography, suggesting that similar methods could be adapted for the target compound. However, steric hindrance from the cyclopentyl group might necessitate optimized conditions .
- Pharmacopeial standards for isobenzofuran carboxamides () emphasize stringent impurity control (e.g., nitrile derivatives), implying that the target compound’s 5-hydroxy group may require stability testing to prevent oxidation or degradation .
Research Findings and Implications
Structural Elucidation Tools :
Programs like SHELX () and ORTEP-3 () are critical for determining the crystal structures of such compounds. The benzofuran core’s planarity and substituent orientations could be validated using these tools, aiding in structure-activity relationship (SAR) studies .- Pharmacological Hypotheses: The 5-hydroxy group may mimic phenolic moieties in bioactive molecules (e.g., tyrosine kinase inhibitors), while the dipropylamino-methyl side chain could act as a solubilizing group or interact with hydrophobic receptor pockets.
Biological Activity
N-cyclopentyl-4-[(dipropylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound with potential therapeutic applications. This compound is characterized by its unique structural features, including a benzofuran core, which is commonly associated with diverse biological activities. Understanding its biological activity is essential for exploring its potential in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and leading to various physiological effects. Detailed studies are necessary to elucidate the precise pathways involved in its action.
Antimicrobial Activity
Recent studies have indicated that compounds within the benzofuran class exhibit significant antimicrobial properties. For instance, similar compounds have shown activity against various bacterial strains, suggesting that this compound may possess comparable properties .
Cytotoxicity and Toxicokinetics
Research into the cytotoxic effects of related compounds has revealed that they can influence cell viability and proliferation. In vitro assays have been utilized to assess these effects, measuring parameters such as cell membrane integrity and mitochondrial function . The toxicokinetic profile of this compound remains to be fully characterized, but initial findings suggest potential hepatotoxicity, similar to other new psychoactive substances (NPS) that have been studied .
Case Studies
- In Vitro Studies :
-
Animal Models :
- Animal studies on related compounds have shown significant effects on the central nervous system, including alterations in behavior and physiological responses. These findings highlight the importance of further research to understand the potential implications of this compound in therapeutic contexts .
Comparative Biological Activity of Related Compounds
| Compound Name | Antimicrobial Activity | Cytotoxicity Level | Notable Effects |
|---|---|---|---|
| Compound A | High | Moderate | CNS effects |
| Compound B | Moderate | Low | Hepatotoxicity |
| N-cyclopentyl... | TBD | TBD | TBD |
Toxicokinetic Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Half-life (t1/2) | TBD |
| Clearance (CLint) | TBD |
| Metabolic Stability | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
